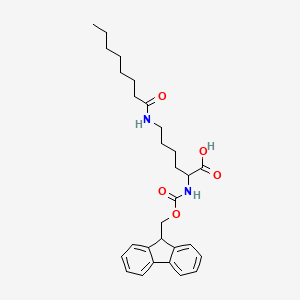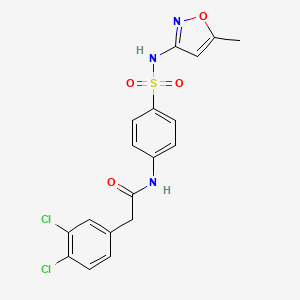![molecular formula C9H9ClN2 B12512778 3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound that features a pyrrolo[3,2-b]pyridine core with a 2-chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of pyrrolo[3,2-b]pyridine with 2-chloroethyl reagents under specific conditions. One common method involves the use of 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-(2-azidoethyl)-1H-pyrrolo[3,2-b]pyridine or 3-(2-thiocyanatoethyl)-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(2-ethyl)-1H-pyrrolo[3,2-b]pyridine.
Scientific Research Applications
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate DNA.
Biological Research: Used as a probe to study DNA-protein interactions.
Materials Science: Investigated for its potential use in organic electronics and as a building block for novel polymers
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine involves the alkylation of nucleophilic sites in DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. The compound targets guanine bases in the DNA, forming covalent bonds and disrupting the DNA structure .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethyl)pyridine: Similar structure but lacks the pyrrolo[3,2-b]pyridine core.
3-(2-Bromoethyl)-1H-pyrrolo[3,2-b]pyridine: Similar but with a bromoethyl group instead of chloroethyl.
3-(2-Chloroethyl)-1H-indole: Similar but with an indole core instead of pyrrolo[3,2-b]pyridine.
Uniqueness
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific combination of the pyrrolo[3,2-b]pyridine core and the 2-chloroethyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4H2 |
InChI Key |
USFILIKVHJYSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CCCl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)


![1-[2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12512718.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)


![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B12512766.png)

![{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)
